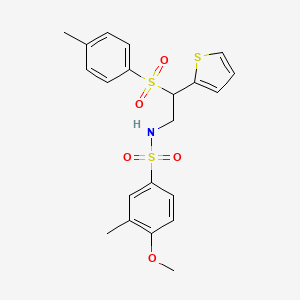

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

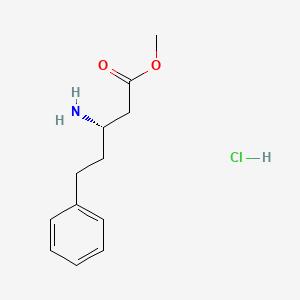

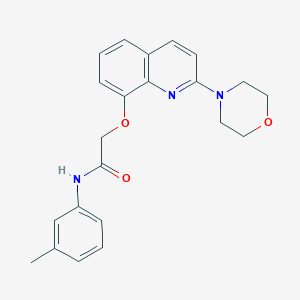

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate” is a complex organic molecule. It contains a benzyl group, which is a common structural component in organic chemistry, often used in medicinal chemistry due to its lipophilic nature . The molecule also contains bromine and fluorine atoms, which are often used in medicinal chemistry to modulate the biological activity of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of bromine and fluorine atoms could potentially influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The bromine and fluorine atoms could potentially be involved in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

A related compound, 2-(4-fluorobenzyl)-1H-benzimidazole, has demonstrated significant antimicrobial and antioxidant activities. This compound effectively inhibits both Gram-positive and Gram-negative bacteria, particularly M. smegmatis, and also exhibits notable DPPH scavenging activity, indicating its antioxidant potential (Menteşe, Ülker, & Kahveci, 2015).

Synthesis of Substituted Compounds

The synthesis of substituted compounds, such as 3-aminoindazoles from 2-bromobenzonitriles, has been explored. This involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, providing an efficient alternative to typical S(N)Ar reactions (Lefebvre, Cailly, Fabis, & Rault, 2010).

Use in Glycopeptide Synthesis

Fluorobenzoyl groups, like 2-fluorobenzoate, are used as protective groups in carbohydrate and glycopeptide synthesis. These groups help in achieving high yields and stereoselectivity in glycosidic bond formation, and their ease of removal makes them advantageous for use in sensitive synthesis processes (Sjölin & Kihlberg, 2001).

Intramolecular Arylthiolations

2-Fluoroaryl thioureas, which are typically inert toward heteroarylation, can form intramolecular C–S linkages catalyzed by Cu(I) and Pd(II). This process results in regioselective intramolecular C–S bond formation, significant in the formation of 2-aminobenzothiazoles (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQNWBVABLJTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)